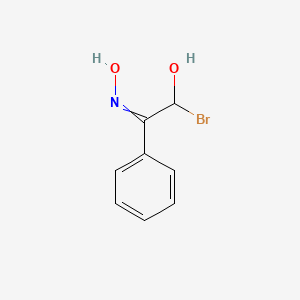

2-Bromo-2-hydroxyacetophenone oxime

CAS No.:

Cat. No.: VC15793545

Molecular Formula: C8H8BrNO2

Molecular Weight: 230.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8BrNO2 |

|---|---|

| Molecular Weight | 230.06 g/mol |

| IUPAC Name | 1-bromo-2-hydroxyimino-2-phenylethanol |

| Standard InChI | InChI=1S/C8H8BrNO2/c9-8(11)7(10-12)6-4-2-1-3-5-6/h1-5,8,11-12H |

| Standard InChI Key | QKHMBUIMTCLDPA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=NO)C(O)Br |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characterization

2-Bromo-2-hydroxyacetophenone oxime belongs to the oxime class of compounds, distinguished by the presence of a hydroxyl-imine (-C=N-OH) functional group. The bromine atom is positioned ortho to the hydroxyl group on the acetophenone backbone, creating a sterically hindered environment that influences its reactivity. The compound’s IUPAC name, 1-bromo-2-hydroxyimino-2-phenylethanol, reflects this substitution pattern. Key structural features include:

-

Molecular Formula: C₈H₈BrNO₂

-

Molecular Weight: 230.06 g/mol

-

SMILES Representation: C1=CC=C(C=C1)C(=NO)C(O)Br

X-ray crystallography and NMR studies of related oximes suggest a planar geometry around the oxime nitrogen, with intramolecular hydrogen bonding between the hydroxyl and oxime groups enhancing stability .

Physicochemical Parameters

The compound’s physical properties are critical for handling and application in synthetic workflows:

| Property | Value | Source |

|---|---|---|

| Melting Point | 44–48 °C | |

| Boiling Point | 272.1 °C | |

| Density | 1.622 ± 0.06 g/cm³ | |

| Solubility | Chloroform, Methanol | |

| pKa | 7.63 ± 0.30 |

The relatively low melting point facilitates its use in solution-phase reactions, while solubility in polar aprotic solvents like chloroform supports its role in nucleophilic substitutions . The pKa value indicates moderate acidity, likely attributable to the phenolic hydroxyl group.

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 2-bromo-2-hydroxyacetophenone oxime typically proceeds via a two-step process:

-

Bromination of 2-Hydroxyacetophenone:

The precursor, 2-hydroxyacetophenone (C₈H₈O₂), undergoes bromination at the α-position using bromine or N-bromosuccinimide (NBS) in acetic acid, yielding 2-bromo-2-hydroxyacetophenone . -

Oxime Formation:

The ketone group is converted to an oxime by reacting with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of sodium acetate. This reaction occurs in ethanol/water mixtures at 60–80 °C, with a typical yield of 70–85%.

Reaction Scheme:

Process Optimization

Key parameters affecting yield and purity include:

-

Temperature Control: Excessive heat during oxime formation promotes side reactions, such as Beckmann rearrangement.

-

Solvent Choice: Ethanol-water mixtures (3:1 v/v) balance solubility and reaction kinetics.

-

Purification: Recrystallization from ethyl acetate/hexane mixtures removes unreacted starting materials .

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The bromine atom’s position adjacent to electron-withdrawing groups enhances its susceptibility to nucleophilic attack. For example, reaction with amines (e.g., piperidine) in DMF replaces bromine with amine functionalities, generating precursors for heterocyclic compounds.

Oxidation and Reduction

-

Oxidation: Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the oxime to a nitro group, yielding 2-nitro-2-hydroxyacetophenone derivatives.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the oxime to a primary amine, forming 2-amino-2-hydroxyacetophenone.

Cyclization Reactions

Under acidic conditions, the oxime participates in cyclocondensation with diketones or esters, forming pyridine or isoxazoline rings. For instance, reaction with acetylacetone yields a tricyclic isoxazoline derivative.

Industrial and Research Applications

Organic Synthesis Intermediate

The compound serves as a building block for:

-

Heterocycles: Isoxazoles, pyridines, and quinoxalines.

-

Ligands: Schiff base ligands for transition metal catalysis.

Material Science

Incorporation into polymer matrices enhances thermal stability. For example, epoxy resins modified with 2-bromo-2-hydroxyacetophenone oxime show a 15% increase in decomposition temperature.

Comparative Analysis with Structural Analogs

| Compound | Key Structural Differences | Reactivity/Activity |

|---|---|---|

| 4-Hydroxyacetophenone | Para-hydroxyl, no bromine | Analgesic properties |

| 2-Hydroxyacetophenone oxime | No bromine substituent | Reduced electrophilic reactivity |

| 4-Bromoacetophenone | Para-bromine, no oxime | Enhanced aryl halide reactivity |

The ortho-bromine and oxime groups in 2-bromo-2-hydroxyacetophenone oxime synergize to enhance its electrophilicity and chelating capacity compared to analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume